Ethyl 1H-imidazole-4-carboxylate

Description

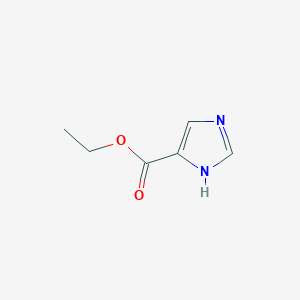

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWYPRNPRNPORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178471 | |

| Record name | Ethyl 4(5)-imidazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23785-21-9 | |

| Record name | Ethyl 4(5)-imidazolecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23785-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4(5)-imidazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4(5)-IMIDAZOLECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIC7LR0ZON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 1H-imidazole-4-carboxylate chemical properties and structure

An In-depth Technical Guide to Ethyl 1H-imidazole-4-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring an imidazole core, a five-membered aromatic ring with two nitrogen atoms. The imidazole ring system is a crucial component in many biologically active molecules, including the amino acid histidine, purines in DNA, and numerous pharmaceuticals.[1][2] Referred to as a "biocatalyst" and "bioligand," the imidazole moiety is known for its proton-donating and -accepting properties.[1] Consequently, this compound serves as a vital building block and intermediate in the synthesis of a wide array of compounds, particularly in the field of medicinal chemistry and drug development.[3][4] Its derivatives have been investigated for various therapeutic applications, including as anti-tuberculosis agents, anticancer compounds, and antihypertensives like Olmesartan.[5][6][7]

Chemical Structure and Identifiers

The structural identity of this compound is defined by several key descriptors and registry numbers that ensure its unambiguous identification in chemical databases and literature.

| Identifier Type | Value | Reference |

| IUPAC Name | This compound | [8] |

| CAS Number | 23785-21-9 | [8][9][10][11] |

| Molecular Formula | C₆H₈N₂O₂ | [8][9][10][12] |

| SMILES String | O=C(OCC)C1=CNC=N1 | |

| InChI | 1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) | [8] |

| InChI Key | KLWYPRNPRNPORS-UHFFFAOYSA-N | [8] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical synthesis. It typically appears as a white crystalline powder.[9]

| Property | Value | Reference |

| Molecular Weight | 140.14 g/mol | [8][9] |

| Melting Point | 160-162 °C | [9][12] |

| Boiling Point | 319.5 ± 15.0 °C (Predicted at 760 mmHg) | [9][12] |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [9][12] |

| Solubility | Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water. | [9][12] |

| Vapor Pressure | 0.00723 mmHg at 25°C | [9] |

| Refractive Index | 1.521 | [9] |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves a multi-step process starting from simple precursors like glycine.[1] This pathway highlights fundamental organic reactions, including acylation, esterification, condensation, and oxidative desulfurization.

Detailed Synthesis Protocol

The following protocol is a detailed four-step synthesis adapted from established literature.[1]

Step 1: Synthesis of Acetyl Glycine

-

Dissolve 22.5g (0.30 mol) of glycine in 96 mL of water in a suitable reaction vessel.[1]

-

While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches.[1]

-

Continue stirring the reaction mixture at 20°C for 2 hours after the addition is complete.[1]

-

Freeze the mixture overnight to facilitate crystallization.[1]

-

Collect the white solid by filtration, wash the filter cake with a small amount of ice water, and dry to yield acetyl glycine.[1]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

-

To a 250 mL round-bottom flask, add 11.7g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin.[1]

-

Stir the mixture vigorously and heat to reflux for 3 hours.[1]

-

After cooling to room temperature, filter to recover the resin.[1]

-

Concentrate the filtrate under reduced pressure to remove the solvent and precipitate the solid product, acetyl glycine ethyl ester.[1]

Step 3: Synthesis of 2-Mercapto-4-imidazole Formate Ethyl Ester

-

In a 100 mL three-necked flask protected with N₂, add 2.6g of NaH (60% dispersion, 0.065 mol) and 15 mL of toluene.[1]

-

Slowly add 15 mL of methyl formate while maintaining the temperature between 15-19°C.[1]

-

Cool the resulting slurry to 0°C in an ice bath and slowly add a solution of 8.7g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.[1]

-

Allow the mixture to warm to room temperature and stand overnight to form a viscous condensate.[1]

-

Dissolve the condensate in ice water, add 6.8g (0.07 mol) of potassium thiocyanate, and slowly add 13.5g of concentrated hydrochloric acid at 0°C.[1]

-

Heat the mixture to 55-60°C for 4 hours, then cool and freeze overnight to precipitate the crude product.[1]

-

Recrystallize from ethanol to obtain the purified light yellow solid.[1]

Step 4: Synthesis of this compound

-

Dissolve 0.5g (0.003 mol) of the 2-mercapto intermediate in 2.5g (0.035 mol) of 50% hydrogen peroxide at 15°C.[1]

-

Heat the solution to 55-60°C and maintain for 2 hours.[1]

-

Cool to room temperature and neutralize to a pH of 7 with a saturated sodium carbonate solution to precipitate white crystals.[1]

-

Freeze the mixture overnight, filter, and dry the crude product.[1]

-

Recrystallize with water to obtain the pure white solid of this compound.[1]

Spectroscopic Analysis

Characterization of this compound is routinely performed using a suite of spectroscopic techniques to confirm its structure and purity.[13]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group), a singlet for the imidazole ring proton, and potentially broad signals for the N-H protons of the imidazole ring.[13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display unique signals for each carbon atom, including the ester carbonyl carbon, the two carbons of the ethyl group, and the carbons within the imidazole ring.[13]

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : The FT-IR spectrum provides confirmation of functional groups. Characteristic absorption bands would be observed for the N-H stretching of the imidazole ring, the C=O stretching of the ethyl ester, and various C-N and C-C stretching vibrations from the imidazole core.[13]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition (C₆H₈N₂O₂).[13] The fragmentation pattern can also provide additional structural information.

Reactivity and Biological Significance

This compound is a versatile intermediate due to the reactivity of its functional groups. The ester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium carbonate solution) to yield 1H-imidazole-4-carboxylic acid, another important synthetic precursor.[14][15][16]

Its primary significance lies in its role as a key building block for synthesizing more complex molecules with potential therapeutic applications.[3]

-

Antihypertensive Drugs : It is a key intermediate in the synthesis of Olmesartan, a nonpeptide angiotensin II receptor antagonist used to treat high blood pressure.[5]

-

Anticancer Research : Derivatives, such as N-1 substituted 5-amino-imidazole-4-carboxylates, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[6] Some derivatives have been shown to inhibit tumor cell colony formation, induce apoptosis, and reduce mitochondrial membrane potential in cancer cells.[6]

-

Anti-HIV Research : The corresponding carboxylic acid and carbohydrazide derivatives have been designed as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase, a key process in viral replication.[17]

-

Anti-Tuberculosis Agents : The compound itself is considered part of a class of ring-substituted-1H-imidazole-4-carboxylic acid derivatives that have shown potential as anti-tuberculosis agents.[3][7]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, established synthetic routes, and versatile reactivity make it an invaluable scaffold in medicinal chemistry. Its role as a key intermediate in the development of drugs targeting a range of diseases, from hypertension to cancer and infectious diseases, underscores its importance in modern drug discovery and development. This guide provides a foundational overview of its chemical structure, properties, synthesis, and applications, serving as a comprehensive resource for researchers in the field.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-ethyl-1H-imidazole-4-carboxylic acid | 71925-07-0 | Benchchem [benchchem.com]

- 4. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl imidazole-4-carboxylate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]

- 11. chemscene.com [chemscene.com]

- 12. Ethyl imidazole-4-carboxylate | CAS#:23785-21-9 | Chemsrc [chemsrc.com]

- 13. nbinno.com [nbinno.com]

- 14. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 16. CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 17. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel Ethyl 1H-imidazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 1H-imidazole-4-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a crucial pharmacophore found in numerous biologically active molecules. This document details established and novel synthetic methodologies, complete with experimental protocols and comparative quantitative data to aid researchers in selecting and implementing the most suitable pathway for their specific needs.

Multi-step Synthesis from Glycine

A well-established and cost-effective method for the synthesis of the parent this compound utilizes readily available glycine as the starting material. The pathway involves a four-step process: acylation, esterification, cyclization, and subsequent desulfurization.[1]

Synthesis Pathway Overview

The overall transformation from glycine to this compound is depicted below.

Caption: Synthesis of this compound from Glycine.

Experimental Protocol

Step 1: Synthesis of Acetyl Glycine

-

Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a suitable flask.

-

While stirring at 20°C, add 47 mL of acetic anhydride in batches.

-

Continue stirring the reaction mixture at 20°C for 2 hours.

-

Freeze the mixture overnight to facilitate precipitation.

-

Filter the solid, wash with a small amount of ice water, and dry to obtain acetyl glycine.[1]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

-

In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

-

Stir the mixture vigorously and reflux for 3 hours.

-

Cool the mixture to room temperature and filter to recover the resin.

-

Concentrate the filtrate under reduced pressure to precipitate the solid product.

-

Filter and dry the solid to obtain acetyl glycine ethyl ester.[1]

Step 3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester

-

To a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6 g of 60% NaH (0.065 mol) and 15 mL of toluene.

-

Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

-

Cool the resulting slurry to 0°C in an ice bath and slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

-

Allow the reaction to warm to room temperature and stand overnight.

-

Dissolve the resulting condensate in 21.6 g of ice water.

-

Separate the aqueous layer and add 6.8 g of potassium thiocyanate (0.07 mol).

-

At 0°C, slowly add 13.5 g of concentrated hydrochloric acid.

-

Heat the mixture to 55°C-60°C and maintain for 4 hours with stirring.

-

Cool, concentrate to remove residual toluene, and freeze overnight to precipitate the product.

-

Filter and recrystallize from ethanol to obtain the desired product.[1]

Step 4: Synthesis of this compound

-

Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

-

Heat the solution to 55°C-60°C and maintain for 2 hours.

-

Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.

-

Freeze overnight, filter, and dry the crude product.

-

Recrystallize from water to obtain pure this compound.[1]

Quantitative Data

| Step | Product | Yield |

| 1. Acylation of Glycine | Acetyl Glycine | 86.8% |

| 2. Esterification of Acetyl Glycine | Acetyl Glycine Ethyl Ester | 83.3% |

| 3. Cyclization and Formation of Thiol | 2-Mercapto-4-imidazole formate ethyl ester | 32.9% |

| 4. Desulfurization | This compound | 54% |

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for preparing 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[2] A three-component variation allows for the in-situ formation of the aldimine from an aldehyde and a primary amine.[2]

Synthesis Pathway Overview

Caption: Van Leusen Imidazole Synthesis.

Experimental Protocol (General)

A general procedure for the Van Leusen three-component reaction is as follows:

-

An aldehyde and a primary amine are condensed in a suitable solvent to form the aldimine in situ.

-

Tosylmethyl isocyanide (TosMIC) is then added to the reaction mixture.

-

The reaction proceeds via a stepwise cycloaddition under basic conditions.

-

The intermediate 4-tosyl-2-imidazoline eliminates p-toluenesulfinic acid to yield the 1,5-disubstituted imidazole.[2]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach, often leading to shorter reaction times, higher yields, and cleaner reactions.[3] This methodology has been successfully applied to the synthesis of various imidazole derivatives.

One-Pot Synthesis of Imidazole-4-carboxylates

A one-pot, multi-component procedure for the synthesis of diversely functionalized imidazole-4-carboxylates involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[4]

Synthesis Pathway Overview

Caption: Microwave-Assisted One-Pot Imidazole Synthesis.

Experimental Protocol

-

A solution of a 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL) in a microwave glass vial is treated with a primary amine (0.57 mmol) at room temperature until decolorization.

-

An aldehyde (1.08 mmol) is added, and the vessel is sealed.

-

The mixture is heated under microwave irradiation at 150°C for 20 minutes.

-

The solvent is evaporated under reduced pressure, and the crude residue is purified by column chromatography.[4]

Quantitative Data for Microwave-Assisted Synthesis

| Product | Method | Yield |

| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | A | 78% |

| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | B | 77% |

| Ethyl 5-methyl-3-prop-2-ynyl-3H-imidazole-4-carboxylate | A | 83% |

| Ethyl 5-methyl-3-prop-2-ynyl-3H-imidazole-4-carboxylate | B | 62% |

| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | A | 80% |

| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | B | 31% |

| Ethyl 3-tert-butyl-5-methyl-3H-imidazole-4-carboxylate | A | 44% |

| Ethyl 3-tert-butyl-5-methyl-3H-imidazole-4-carboxylate | B | 50% |

| Method A and B may refer to slight variations in the reaction setup or starting materials as described in the source literature.[4] |

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic multi-component reaction for the formation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[5] This method is versatile and can be adapted for the synthesis of a wide range of substituted imidazoles.

Synthesis Pathway Overview

Caption: Debus-Radziszewski Imidazole Synthesis.

Experimental Protocol (General)

A general procedure involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or one equivalent of ammonia and one of a primary amine) in a suitable solvent, often an alcohol. The reaction can be promoted by heat or microwave irradiation.[6]

Synthesis via Cycloaddition with Ethyl Isocyanoacetate

A modern and efficient approach for the synthesis of 1,5-disubstituted-1H-imidazole-4-carboxylate esters involves the cycloaddition reaction of ethyl isocyanoacetate with various electrophiles, such as imidoyl chlorides.[7]

Experimental Protocol

-

A mixture of stoichiometric amounts of ethyl isocyanoacetate and a base (e.g., DBU) in a dry solvent (e.g., THF) under an inert atmosphere is cooled to -78°C.

-

The imidoyl chloride is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours).

-

The desired ethyl 1,5-diaryl-1H-imidazole-4-carboxylate is then isolated and purified, typically by column chromatography.[7]

Quantitative Data

The yields for the synthesis of various ethyl 1,5-diaryl-1H-imidazole-4-carboxylates via this method are generally in the range of 60-80%, depending on the specific substrates used.[7]

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of synthetic pathways. The choice of method will depend on factors such as the availability of starting materials, desired substitution patterns, scalability, and the importance of green chemistry principles. The traditional multi-step synthesis from glycine offers a cost-effective route to the parent compound. The Van Leusen and Debus-Radziszewski reactions provide versatile platforms for creating substituted imidazoles. Modern techniques, such as microwave-assisted synthesis and cycloaddition reactions with isocyanoacetates, offer advantages in terms of reaction efficiency and speed. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 3. benthamscience.com [benthamscience.com]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of substituted Ethyl 1H-imidazole-4-carboxylate

An In-depth Technical Guide on the Biological Activity of Substituted Ethyl 1H-imidazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a prominent scaffold in medicinal chemistry, featured in numerous clinically significant molecules due to its unique electronic characteristics and ability to engage in various biological interactions. Among the diverse range of imidazole-containing compounds, substituted ethyl 1H-imidazole-4-carboxylates have emerged as a versatile and promising class of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this area.

Synthesis of Substituted Ethyl 1H-imidazole-4-carboxylates

The synthesis of the ethyl 1H-imidazole-4-carboxylate core and its derivatives can be achieved through several synthetic routes. A general and widely applicable method involves the cyclocondensation of an α-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis, or variations thereof. For the synthesis of specifically substituted ethyl 1H-imidazole-4-carboxylates, multi-step procedures are often employed, allowing for the introduction of various substituents at the N-1, C-2, and C-5 positions of the imidazole ring.

A representative synthetic workflow for obtaining substituted ethyl 1H-imidazole-4-carboxylates is depicted below. This multi-step synthesis often begins with readily available starting materials and proceeds through key intermediates to yield the desired substituted imidazole derivatives.

Caption: A generalized workflow for the synthesis of substituted ethyl 1H-imidazole-4-carboxylates.

Biological Activities and Quantitative Data

Substituted ethyl 1H-imidazole-4-carboxylates exhibit a broad spectrum of biological activities. The nature and position of the substituents on the imidazole ring play a crucial role in determining the potency and selectivity of these compounds. This section summarizes the key biological activities with quantitative data presented in structured tables.

Anticancer Activity

Several substituted this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways.

Table 1: Anticancer Activity of Substituted Ethyl 1H-imidazole-4-carboxylates

| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | 5-amino, 1-dodecyl | HeLa (cervical) | 0.737 ± 0.05 | [1] |

| HT-29 (colon) | 1.194 ± 0.02 | [1] | ||

| Imidazole Derivative 5 | 5-(4-methoxyphenyl), 1-arylideneamino, 2-thioxo | MCF-7 (breast) | < 5 | [2] |

| HepG2 (liver) | < 5 | [2] | ||

| HCT-116 (colon) | < 5 | [2] |

Antimicrobial Activity

The imidazole scaffold is a key component of many antifungal and antibacterial agents. Substituted ethyl 1H-imidazole-4-carboxylates have been investigated for their activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity of Substituted Ethyl 1H-imidazole-4-carboxylates and Related Derivatives

| Compound | Substituents | Microorganism | MIC (µg/mL) | Reference |

| Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate | Complex triazole substituent | Shigella flexneri | 78 | [3] |

| Listeria monocytogenes | 312 | [3] | ||

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | N-cyclohexyl acetamide at N-1 | Staphylococcus aureus | - | [4] |

| Bacillus subtilis | - | [4] | ||

| Escherichia coli | - | [4] | ||

| Pseudomonas aeruginosa | - | [4] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Certain imidazole derivatives have shown selective inhibition of COX-2, which is associated with a more favorable side-effect profile compared to non-selective NSAIDs.

Table 3: Anti-inflammatory Activity of Imidazole Derivatives

| Compound | Substituents | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Imidazole Derivative 5b | 1-benzyl, 2-(methylsulfonyl), 5-substituted | COX-2 | 0.71 | 115 | [5] |

| Thiophene Carboxamide VIIa | 2-benzamido, 5-ethyl, N-(4-fluorophenyl) | COX-2 | 0.29 | 67.24 | [6] |

| Celecoxib (Reference) | - | COX-2 | 0.42 | 33.8 | [6] |

Enzyme Inhibitory Activity

The ability of substituted imidazoles to interact with the active sites of enzymes makes them attractive candidates for the development of enzyme inhibitors. Kinases, in particular, are important targets in cancer and inflammatory diseases.

Table 4: Kinase Inhibitory Activity of Imidazole Derivatives

| Compound | Substituents | Kinase Target | IC50 (nM) | Reference |

| Imidazole Carboxamide 22 | 2,4-disubstituted carboxamide | TAK1 | 55 (Kd) | [7] |

| Imidazo[1,2-a]quinoxaline AX13587 | Fused imidazole derivative | JNK1 | 160 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the findings.

Synthesis of this compound

This protocol describes a four-step synthesis of the parent compound, this compound.

-

Step 1: Synthesis of Acetyl Glycine: Glycine (0.30 mol) is dissolved in water (96 mL), and acetic anhydride (0.50 mol) is added in portions with stirring at 20°C. The reaction mixture is stirred for 2 hours and then cooled to induce crystallization. The product is filtered, washed with ice water, and dried.[9]

-

Step 2: Synthesis of Acetyl Glycine Ethyl Ester: Acetyl glycine (0.10 mol) is refluxed in ethanol (117 mL) in the presence of a strong acidic cation exchange resin for 3 hours. The resin is filtered off, and the filtrate is concentrated under reduced pressure to yield the ester.[9]

-

Step 3: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: Sodium hydride (0.065 mol) is suspended in toluene (15 mL) under a nitrogen atmosphere. Methyl formate (15 mL) is added, followed by a solution of acetyl glycine ethyl ester (0.06 mol) in toluene. The resulting mixture is allowed to stand overnight. The product is then treated with an aqueous solution of potassium thiocyanate (0.07 mol) and concentrated hydrochloric acid (0.125 mol) and heated to 55-60°C for 4 hours. After cooling and workup, the crude product is recrystallized from ethanol.[9]

-

Step 4: Synthesis of this compound: The 2-mercaptoimidazole derivative (0.003 mol) is dissolved in 50% hydrogen peroxide (0.035 mol) at 15°C and then heated to 55-60°C for 2 hours. After cooling, the solution is neutralized with saturated sodium carbonate solution to precipitate the product, which is then recrystallized from water.[9]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Inhibitor Preparation: Dilute human recombinant COX-2 enzyme in COX assay buffer. Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the COX assay buffer, COX probe, COX cofactor, and the test inhibitor or vehicle control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.

-

Initiation of Reaction: Initiate the reaction by adding a solution of arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity. The IC50 value is calculated from the dose-response curve of the inhibitor.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental processes, this section includes diagrams of key signaling pathways and a typical workflow for drug discovery and evaluation.

TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key regulator of inflammatory and immune responses. Its inhibition by small molecules, including imidazole derivatives, is a promising therapeutic strategy.

Caption: Inhibition of the TAK1 signaling pathway by substituted imidazole derivatives.

JNK3 Signaling Pathway

c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neuronal apoptosis and neurodegenerative diseases. Inhibition of JNK3 is a potential therapeutic approach for these conditions.

Caption: Inhibition of the JNK3 signaling pathway, a target in neurodegenerative diseases.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs from substituted ethyl 1H-imidazole-4-carboxylates involves a multi-stage workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of new therapeutic agents.

Conclusion

Substituted ethyl 1H-imidazole-4-carboxylates represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective agents with anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of novel imidazole-based therapeutics. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds holds great promise for addressing unmet medical needs.

References

- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

Spectroscopic Profile of Ethyl 1H-imidazole-4-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1H-imidazole-4-carboxylate (CAS No: 23785-21-9), a key building block in pharmaceutical and chemical synthesis. The document, tailored for researchers, scientists, and drug development professionals, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and structural visualizations.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key data points are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl group) |

| ~4.3 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~7.7 | Singlet | 1H | H-5 (Imidazole ring) |

| ~7.9 | Singlet | 1H | H-2 (Imidazole ring) |

| ~12.5 (broad) | Singlet | 1H | N-H (Imidazole ring) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.5 | -CH₃ (Ethyl group) |

| ~60.0 | -CH₂- (Ethyl group) |

| ~118.0 | C-5 (Imidazole ring) |

| ~136.0 | C-4 (Imidazole ring) |

| ~138.0 | C-2 (Imidazole ring) |

| ~163.0 | C=O (Ester carbonyl) |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, reveals characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 2800 | Broad | N-H stretching (Imidazole ring) |

| ~2980 | Medium | C-H stretching (Aliphatic) |

| ~1720 | Strong | C=O stretching (Ester carbonyl) |

| ~1580 | Medium | C=N stretching (Imidazole ring) |

| ~1470 | Medium | C=C stretching (Imidazole ring) |

| ~1240 | Strong | C-O stretching (Ester) |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - C₂H₄]⁺ |

| 95 | High | [M - OC₂H₅]⁺ |

| 68 | High | Imidazole ring fragment |

Experimental Protocols

Standard procedures for the acquisition of spectroscopic data for a solid organic compound like this compound are detailed below.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

-

Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place a portion of the mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

To further elucidate the relationships between the compound's structure and its spectroscopic signatures, the following diagrams are provided.

An In-depth Technical Guide to Imidazole-4-Carboxylate Esters: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Among its vast array of derivatives, imidazole-4-carboxylate esters represent a significant class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the discovery and history of these esters, details their synthesis through various experimental protocols, and explores their applications in drug development, with a focus on their antiplatelet and anticancer properties.

Discovery and History

The history of imidazole-4-carboxylate esters is intrinsically linked to the discovery and synthesis of the imidazole nucleus itself. The first synthesis of imidazole, then named "glyoxaline," was reported in 1858 by the German chemist Heinrich Debus. He obtained the parent heterocycle through the condensation of glyoxal and formaldehyde in the presence of ammonia.[2] This reaction, now known as the Debus synthesis, laid the groundwork for the exploration of imidazole chemistry.

While the exact date of the first synthesis of an imidazole-4-carboxylate ester is not clearly documented in early literature, the functionalization of the imidazole ring at various positions, including the formation of carboxylic acids and their subsequent esterification, followed the initial discovery of the ring system. Early methods for the preparation of imidazole carboxylic acids often involved the hydrolysis of precursor molecules. For instance, the hydrolysis of diethyl imidazole-4,5-dicarboxylate with aqueous sodium hydroxide yields imidazole-4,5-dicarboxylic acid, which can then be selectively decarboxylated and esterified to produce the desired imidazole-4-carboxylate ester.[2]

A significant advancement in imidazole synthesis was the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While this method is primarily used for the synthesis of substituted imidazoles, modifications of this and other classical methods have been adapted over the years to produce a wide variety of imidazole derivatives, including those with the carboxylate ester functionality.

The development of more sophisticated synthetic techniques in the 20th and 21st centuries, such as microwave-assisted synthesis and multi-component reactions, has greatly facilitated the efficient and diverse synthesis of imidazole-4-carboxylate esters, enabling extensive exploration of their structure-activity relationships (SAR) for various therapeutic applications.

Synthesis of Imidazole-4-Carboxylate Esters

A variety of synthetic methodologies have been developed for the preparation of imidazole-4-carboxylate esters, ranging from classical multi-step procedures to modern, highly efficient one-pot and microwave-assisted reactions.

Synthesis of Ethyl Imidazole-4-carboxylate from Glycine

One established method for the synthesis of the parent ethyl imidazole-4-carboxylate starts from the readily available amino acid, glycine. This multi-step synthesis involves acylation, esterification, condensation, cyclization, and a final oxidation step.[3]

Experimental Protocol:

Step 1: Synthesis of Acetyl Glycine

-

Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

-

Under stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in batches.

-

After 30 minutes, add the remaining acetic anhydride and continue stirring at 20°C for 2 hours.

-

Freeze the mixture overnight.

-

Filter the precipitate, wash with a small amount of ice water, and dry to obtain acetyl glycine.[3]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

-

To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

-

Stir the mixture vigorously and reflux for 3 hours.

-

Cool to room temperature, filter to recover the resin, and concentrate the filtrate under vacuum to obtain acetyl glycine ethyl ester.[3]

Step 3: Synthesis of 2-Mercapto-4-imidazolecarboxylate Ethyl Ester

-

In a setup with mechanical stirring and under a nitrogen atmosphere, slowly add 15 mL of methyl formate to a slurry of sodium methoxide in toluene, maintaining the temperature between 15°C and 19°C.

-

Cool the mixture to 0°C and slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

-

Allow the reaction to warm to room temperature.

-

After the reaction is complete, dissolve the resulting condensate in ice water.

-

To the aqueous layer, add 6.8 g (0.07 mol) of potassium thiocyanate and slowly add 13.5 g of concentrated hydrochloric acid at 0°C.

-

Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

-

Cool, concentrate, and freeze overnight to precipitate the crude 2-mercapto-4-imidazolecarboxylate ethyl ester.[3]

Step 4: Synthesis of Ethyl Imidazole-4-carboxylate

-

Dissolve 0.5 g (0.003 mol) of the 2-mercapto derivative in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

-

Heat to 55-60°C and react for 2 hours.

-

Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the crude product.

-

Recrystallize from water to obtain pure ethyl imidazole-4-carboxylate.[3]

Microwave-Assisted One-Pot Synthesis of Substituted Imidazole-4-Carboxylates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A one-pot, multi-component approach for the synthesis of diversely functionalized imidazole-4-carboxylates has been developed, utilizing the 1,5-electrocyclization of azavinyl azomethine ylides derived from 1,2-diaza-1,3-dienes (DDs).[4]

Experimental Protocol (Method B):

-

In a microwave glass vial equipped with a stir bar, dissolve the 1,2-diaza-1,3-diene (0.54 mmol) in acetonitrile (2 mL).

-

Add the desired primary amine (0.57 mmol) at room temperature and stir until the solution becomes colorless.

-

Add the appropriate aldehyde (1.08 mmol).

-

Seal the vessel and heat under microwave irradiation at 150°C for 20 minutes.

-

After cooling, evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography to yield the desired imidazole-4-carboxylate.[4]

Workflow for Microwave-Assisted Synthesis:

Caption: Microwave-assisted one-pot synthesis workflow.

Applications in Drug Development

Imidazole-4-carboxylate esters have demonstrated a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. Their applications as antiplatelet and anticancer agents are particularly noteworthy.

Antiplatelet Activity

Several imidazole-4-carboxylate ester derivatives have been identified as potent antiplatelet agents.[5][6] These compounds often act by antagonizing platelet receptors or inhibiting enzymes involved in the signaling cascade of platelet aggregation.

Mechanism of Action and Signaling Pathways:

Platelet aggregation is a complex process involving multiple signaling pathways. One of the key pathways is initiated by the binding of adenosine diphosphate (ADP) to its P2Y12 receptor on the platelet surface. This leads to a cascade of intracellular events, ultimately resulting in platelet activation and aggregation.[7][8] Some imidazole-4-carboxylate esters have been shown to exhibit ADP antagonistic properties.[5] Another important pathway involves the enzyme cyclooxygenase-1 (COX-1), which is responsible for the synthesis of thromboxane A2, a potent platelet agonist. Inhibition of COX-1 is a common mechanism for antiplatelet drugs.

Caption: Inhibition of the P2Y12 signaling pathway.

Quantitative Data on Antiplatelet Activity:

The following table summarizes the inhibitory concentrations (IC50) of selected imidazole-4-carboxylate derivatives against various inducers of platelet aggregation.

| Compound | Inducer | IC50 (µM) | Mechanism of Action |

| Ester 5c | PAF | 1 | PAF Antagonist |

| Collagen | - | COX-1 Inhibitor (IC50 = 0.4 µM) | |

| Carboxamide 6c | ADP | 2 | ADP Antagonist |

| Compound 6g | PAF | 4 | PAF Antagonist, COX-1 Inhibitor (IC50 = 1 µM) |

| Derivative 6i | Adrenaline | 0.15 | Adrenergic Antagonist |

| PAF | 0.66 | PAF Antagonist |

Data sourced from Rehse et al.[5]

Anticancer Activity

The imidazole scaffold is a privileged structure in the development of anticancer drugs.[9] Imidazole-4-carboxylate esters and their derivatives have been investigated for their potential as anticancer agents, with various mechanisms of action identified.[10]

Mechanism of Action and Signaling Pathways:

The anticancer effects of imidazole derivatives are diverse and can involve:

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Imidazole-based compounds have been developed to target and inhibit specific kinases, thereby blocking tumor cell proliferation and metastasis.[9]

-

Induction of Apoptosis: Some imidazole derivatives can induce programmed cell death (apoptosis) in cancer cells, often by increasing the intracellular levels of reactive oxygen species (ROS).[9]

-

Tubulin Polymerization Inhibition: Disruption of the microtubule dynamics by inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis. Certain imidazole derivatives have been shown to interfere with microtubule assembly.[10]

Caption: Multiple anticancer mechanisms of imidazole derivatives.

Quantitative Data on Anticancer Activity:

The following table presents the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 22 | NUGC-3 (Gastric) | 0.05 |

| Compound 49 | Various | 1.98 - 4.07 |

| Compound 3d | MCF-7 (Breast) | 43.4 |

| MDA-MB-231 (Breast) | 35.9 | |

| Compound 4d | MCF-7 (Breast) | 39.0 |

| MDA-MB-231 (Breast) | 35.1 |

Data compiled from various sources.[1][10][11]

Conclusion

Imidazole-4-carboxylate esters have a rich history rooted in the fundamental discoveries of imidazole chemistry. Modern synthetic advancements have made this class of compounds readily accessible, paving the way for extensive research into their therapeutic potential. Their demonstrated efficacy as both antiplatelet and anticancer agents highlights the versatility of the imidazole scaffold. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drug candidates for a range of diseases. This guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the discovery, synthesis, and application of these promising molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]

- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl 1H-imidazole-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged scaffold" in drug discovery. Among the myriad of imidazole-containing building blocks, Ethyl 1H-imidazole-4-carboxylate has emerged as a particularly versatile and valuable starting material for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its application in the development of anticancer, antimicrobial, and antiviral agents, complete with experimental protocols and quantitative data analysis.

A Versatile Scaffold for Diverse Therapeutic Targets

This compound serves as a key intermediate in the synthesis of molecules targeting a wide spectrum of diseases. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and cardiovascular medicine. The imidazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites, making it an ideal pharmacophore for modulating biological processes.[1][2]

Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown considerable promise as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation.[3][4]

Inhibition of Tubulin Polymerization: A significant number of imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[4] These agents can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.

Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors. By competing with ATP for the kinase binding site, these compounds can block signaling pathways that are aberrantly activated in cancer.[5] Key targets include Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[5][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Target Cell Line | IC50 (µM) | Citation |

| 5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) | HeLa (Cervical Cancer) | 0.737 ± 0.05 | [7] |

| 5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) | HT-29 (Colon Cancer) | 1.194 ± 0.02 | [7] |

| Compound 37 (benzimidazole-pyrazole derivative) | A549 (Lung Cancer) | 2.2 | [6] |

| Compound 38 (benzimidazole-pyrazole derivative) | A549 (Lung Cancer) | 2.8 | [6] |

| Compound 22 (benzimidazole sulfonamide) | A549 (Lung Cancer) | 0.15 | [8] |

| Compound 22 (benzimidazole sulfonamide) | HeLa (Cervical Cancer) | 0.21 | [8] |

| Compound 22 (benzimidazole sulfonamide) | HepG2 (Liver Cancer) | 0.33 | [8] |

| Compound 22 (benzimidazole sulfonamide) | MCF-7 (Breast Cancer) | 0.17 | [8] |

| Compound 43 (xanthine derivative) | MCF-7 (Breast Cancer) | 0.8 | [8] |

Antimicrobial and Antiviral Potential

The imidazole scaffold is also a critical component in the development of agents to combat infectious diseases.

Antimicrobial Activity: this compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[9][10] The mechanism of action often involves the disruption of essential microbial enzymes or cellular structures.

Antiviral Activity (HIV-1 Integrase Inhibition): A notable application of this scaffold is in the design of HIV-1 integrase inhibitors.[11] These compounds block the integration of the viral genome into the host cell's DNA, a crucial step in the HIV replication cycle.

Quantitative Data on Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative this compound derivative.

| Compound ID | Target Microorganism | MIC (µg/mL) | Citation |

| Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetate | Shigella flexneri | 78 | [12] |

| Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetate | Listeria monocytogenes | 312 | [12] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from glycine.[13]

Step 1: Synthesis of Acetyl Glycine

-

Dissolve 22.5g of glycine (0.30 mol) in 96 mL of water.

-

Add 47 mL of acetic anhydride (0.50 mol) in portions with stirring at 20°C.

-

Continue stirring for 2 hours.

-

Cool the mixture to induce crystallization, filter, wash with cold water, and dry to yield acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

-

Reflux a mixture of 11.7g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7g of a strong acidic cation exchange resin for 3 hours.

-

Filter to remove the resin and concentrate the filtrate under reduced pressure to obtain the ethyl ester.

Step 3: Synthesis of 2-Mercapto-4-imidazolecarboxylic acid ethyl ester

-

Add 2.6g of 60% NaH to 15 mL of toluene.

-

Slowly add 15 mL of methyl formate at 15-19°C.

-

Add a solution of 8.7g of acetyl glycine ethyl ester (0.06 mol) in toluene.

-

Allow the reaction to proceed overnight.

-

The resulting intermediate is dissolved in ice water, and after separation of the aqueous layer, 6.8g of potassium thiocyanate and 13.5g of concentrated hydrochloric acid are added at 0°C.

-

The mixture is heated to 55-60°C for 4 hours.

-

Cooling and filtration yield the 2-mercaptoimidazole derivative.

Step 4: Synthesis of this compound

-

Dissolve 0.5g of the 2-mercaptoimidazole derivative (0.003 mol) in 2.5g of 50% hydrogen peroxide at 15°C.

-

Heat the reaction to 55-60°C for 2 hours.

-

Neutralize with a saturated sodium carbonate solution to a pH of 7.

-

Cool to crystallize, filter, and dry the final product.[13]

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[7]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

96-well, black, clear-bottom plates

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a 10x stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity every 60 seconds for 60 minutes at 37°C.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.[7]

EGFR Kinase Inhibition Assay

This luminescence-based assay measures the amount of ADP produced in the kinase reaction.[11]

Materials:

-

Recombinant EGFR enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Peptide substrate for EGFR

-

ATP

-

Test inhibitor (e.g., EGFR-IN-112)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

-

In a 96-well plate, add 5 µL of the diluted inhibitor or control.

-

Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer and add 10 µL to each well.

-

Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition and determine the IC50 value from a dose-response curve.[11]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[1][14]

Materials:

-

Test compound

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a growth control well (broth and inoculum, no compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by this compound derivatives is crucial for understanding their mechanism of action.

EGFR Signaling Pathway and Inhibition

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. protocols.io [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. microbe-investigations.com [microbe-investigations.com]

Computational and molecular modeling of Ethyl 1H-imidazole-4-carboxylate

An In-depth Technical Guide to the Computational and Molecular Modeling of Ethyl 1H-imidazole-4-carboxylate

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals, including the antihypertensive drug Olmesartan and various anticancer agents.[1][2] Understanding its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel therapeutics. This technical guide details the application of computational and molecular modeling techniques, primarily Density Functional Theory (DFT), to elucidate the characteristics of this compound. It covers the optimization of molecular geometry, vibrational frequency analysis, NMR chemical shift prediction, and the exploration of frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken charge distribution. The methodologies and resulting data provide a theoretical framework that complements experimental findings and guides future drug discovery efforts.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds.[3][4] this compound, a key derivative, has garnered significant interest due to its role as an intermediate in the synthesis of high-value pharmaceuticals.[2] Computational chemistry offers powerful tools to predict the physicochemical properties and biological interactions of such molecules before their synthesis, thereby accelerating the drug development pipeline.[5]

By employing methods like Density Functional Theory (DFT), researchers can obtain precise insights into a molecule's electronic structure, stability, and reactive sites.[3][6] This in-silico approach allows for the analysis of properties such as the HOMO-LUMO energy gap, which indicates chemical reactivity, and the molecular electrostatic potential, which highlights regions prone to electrophilic and nucleophilic attack.[3][7][8] This guide provides a comprehensive overview of the theoretical modeling of this compound, presenting data in a structured format to aid researchers in their work.

Methodologies: A Computational Protocol

The computational analysis of this compound is typically performed using a suite of quantum chemical methods. The following protocol represents a standard and robust approach consistent with studies on similar imidazole derivatives.[3][6][9]

Experimental and Computational Protocols:

-

Software: All calculations are generally performed using the Gaussian suite of programs.[10]

-

Method: The Density Functional Theory (DFT) is the chosen method for its balance of accuracy and computational cost.

-

Functional/Basis Set: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a high-level basis set such as 6-311++G(d,p) is standard for achieving reliable results for geometry and electronic properties.[3][9]

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is at a true energy minimum.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to compare with experimental FT-IR spectra. This step validates the accuracy of the computational model.[10]

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts, providing a direct comparison with experimental spectroscopic data.[11][12]

-

Electronic Property Analysis: Key electronic descriptors are calculated from the optimized structure:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.[8][13]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to intermolecular interactions.[3][6]

-

Mulliken Population Analysis: Atomic charges are calculated to provide a quantitative measure of the electron distribution across the molecule.[3]

-

Results and Discussion

Molecular Geometry

The first step in computational analysis is the optimization of the molecule's geometry. This process yields the most stable three-dimensional structure and provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be benchmarked against experimental data from X-ray crystallography for validation.

Table 1: Optimized Geometric Parameters (Representative) (Note: As specific DFT results for this exact molecule are not published, this table illustrates the expected format for presenting such data.)

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | N1-C2 | 1.38 | - |

| C4-C5 | 1.37 | - | |

| C6=O7 | 1.21 | - | |

| Bond Angle | N1-C2-N3 | 110.5 | - |

| C5-C4-C6 | 125.8 | - | |

| C6-O8-C9 | 116.2 | - | |

| Dihedral Angle | C5-C4-C6-O8 | 179.9 | - |

Vibrational Analysis

Theoretical vibrational frequencies are calculated to understand the molecule's infrared (IR) spectrum. A comparison with experimental FT-IR data helps assign the observed spectral bands to specific molecular vibrations, confirming the presence of key functional groups.[14]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Note: Theoretical values are typically scaled to correct for anharmonicity and basis set limitations.)

| Vibrational Mode | Functional Group | Calculated (Scaled) | Experimental (Typical Range) |

| N-H Stretch | Imidazole Ring | 3450 | 3400-3500[14] |

| C-H Stretch | Aromatic/Alkyl | 3100, 2980 | 3000-3150, 2850-3000 |

| C=O Stretch | Ethyl Ester | 1725 | 1710-1740[14] |

| C=N Stretch | Imidazole Ring | 1580 | 1550-1600[9] |

| C-O Stretch | Ester | 1240 | 1200-1300 |

Spectroscopic Analysis (NMR)

Calculated NMR chemical shifts are a powerful tool for structure elucidation and verification. The GIAO method provides theoretical 1H and 13C NMR spectra that can be directly compared with experimental results.[12]

Table 3: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) (Note: Values are referenced against Tetramethylsilane (TMS).)

| Atom | Type | Calculated (GIAO) | Experimental (Typical Range) |

| H (on N1) | 1H NMR | 12.5 | 12.0-13.0 (broad)[15] |

| H (on C2) | 1H NMR | 7.8 | 7.5-8.0[15] |

| H (on C5) | 1H NMR | 7.6 | 7.4-7.7 |

| -CH2- (ethyl) | 1H NMR | 4.3 | 4.1-4.4 (quartet)[15] |

| -CH3 (ethyl) | 1H NMR | 1.4 | 1.2-1.5 (triplet)[15] |

| C=O (ester) | 13C NMR | 162.0 | 160-165[15][16] |

| C4 (imidazole) | 13C NMR | 138.0 | 135-140 |

| C2 (imidazole) | 13C NMR | 136.5 | 135-140 |

| C5 (imidazole) | 13C NMR | 118.0 | 115-125 |

| -CH2- (ethyl) | 13C NMR | 60.5 | 59-62[15] |

| -CH3 (ethyl) | 13C NMR | 14.5 | 14-15[15] |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one.[3] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[3][13]

Table 4: Calculated Electronic Properties (Note: Values are based on a representative imidazole derivative calculated at the B3LYP/6-311++G level of theory.[3])

| Property | Symbol | Value (eV) | Significance |

| HOMO Energy | E_HOMO | -6.297 | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.810 | Electron-accepting ability |

| Energy Gap | ΔE | 4.487 | Chemical Reactivity / Stability [3] |

| Ionization Potential | IP | 6.297 | Energy to remove an electron |

| Electron Affinity | EA | 1.810 | Energy released when gaining an electron |

| Hardness | η | 2.244 | Resistance to change in electron distribution |

| Softness | S | 0.223 | Reciprocal of hardness |

| Electronegativity | χ | 4.053 | Power to attract electrons |

| Electrophilicity Index | ω | 3.659 | Propensity to accept electrons |

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites of intermolecular interaction.

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these are expected around the carbonyl oxygen (O7) and the sp2-hybridized nitrogen (N3) of the imidazole ring.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom attached to the N1 nitrogen of the imidazole ring.

These insights are critical for understanding how the molecule might interact with biological targets like enzyme active sites.

Mulliken Population Analysis

Mulliken analysis assigns a partial charge to each atom in the molecule, providing a quantitative picture of electron distribution.

Table 5: Calculated Mulliken Atomic Charges (Hypothetical)

| Atom | Charge (e) | Atom | Charge (e) |

| N1 | -0.45 | C6 (C=O) | +0.60 |

| C2 | +0.25 | O7 (C=O) | -0.55 |

| N3 | -0.50 | O8 (Ester) | -0.40 |

| C4 | +0.30 | C9 (-CH2-) | -0.15 |

| C5 | -0.20 | C10 (-CH3) | -0.25 |

The analysis would likely show significant negative charges on the nitrogen and oxygen atoms and a positive charge on the carbonyl carbon, consistent with the MEP analysis and chemical intuition.